Copper(II) nitrate trihydrate (CAS: 10031-43-3) is a highly soluble, low-decomposition-temperature transition metal salt utilized primarily as a precursor in materials science, catalysis, and coordination chemistry. Characterized by its weakly coordinating nitrate anion and exceptional solubility in both aqueous and polar organic solvents, it serves as a critical starting material for the synthesis of copper oxide (CuO) nanoparticles, thin films, and metal-organic frameworks (MOFs). Unlike heavier halides or sulfates, the nitrate groups cleanly volatilize during low-temperature calcination, leaving high-purity metal or metal oxide residues without introducing persistent elemental contaminants [1].
Substituting copper(II) nitrate trihydrate with common alternatives like copper(II) sulfate or copper(II) chloride fundamentally alters precursor decomposition pathways and solvent compatibility. Sulfates require significantly higher calcination temperatures to form copper oxides, which risks thermal degradation of sensitive substrates and introduces sulfur poisoning in catalytic applications. Furthermore, the strongly coordinating nature of chloride anions can competitively inhibit the self-assembly of metal-organic frameworks (MOFs) and alter the morphology of electrodeposited films. Consequently, the nitrate form is strictly necessary for workflows requiring low-temperature thermal budgets, high-purity oxide synthesis, and unhindered coordination networks [1].
For the synthesis of CuO catalysts and semiconductor thin films, the thermal decomposition profile of the precursor dictates the manufacturing thermal budget. Copper(II) nitrate trihydrate undergoes complete thermal decomposition to pure CuO at approximately 225–250 °C. In contrast, copper(II) sulfate pentahydrate requires temperatures exceeding 650 °C to fully decompose into CuO, often leaving trace sulfate residues. This >400 °C reduction in processing temperature prevents the sintering of high-surface-area catalytic supports and allows for deposition on temperature-sensitive substrates [1].
| Evidence Dimension | Complete thermal decomposition temperature to CuO |
| Target Compound Data | 225–250 °C (Cu(NO3)2·3H2O) |
| Comparator Or Baseline | >650 °C (CuSO4·5H2O) |
| Quantified Difference | Reduction of >400 °C in required calcination temperature |
| Conditions | Thermogravimetric analysis (TGA) in air/oxygen atmosphere |
Procuring the nitrate salt enables low-thermal-budget manufacturing, reducing energy costs and preventing thermal degradation or sulfur poisoning of the final material.
In the synthesis of the benchmark MOF HKUST-1 (Cu-BTC), the choice of copper precursor directly impacts the porosity and structural integrity of the final framework. Copper(II) nitrate trihydrate features a weakly coordinating nitrate anion that is easily displaced by trimesic acid linkers, consistently yielding BET surface areas >1,500 m2/g. When copper(II) chloride is substituted, the strongly coordinating chloride ions compete with the organic linkers, resulting in incomplete framework assembly, chloride incorporation, and significantly reduced surface areas (often <1,000 m2/g) [1].
| Evidence Dimension | BET Surface Area of synthesized HKUST-1 |
| Target Compound Data | >1,500 m2/g using Cu(NO3)2·3H2O |
| Comparator Or Baseline | <1,000 m2/g using CuCl2·2H2O |
| Quantified Difference | >50% increase in accessible surface area |
| Conditions | Standard solvothermal synthesis in ethanol/water mixtures |
Selecting the nitrate precursor is critical for achieving the high porosity required for gas storage, separation, and catalytic applications of copper-based MOFs.
Processability in organic solvents is a major differentiator for copper precursors used in sol-gel coatings and non-aqueous nanoparticle synthesis. Copper(II) nitrate trihydrate exhibits high solubility in ethanol (>100 g/100 mL at 20 °C), allowing for the formulation of highly concentrated precursor inks and sols. Conversely, copper(II) sulfate pentahydrate is practically insoluble in ethanol (<0.1 g/100 mL), strictly limiting its use to aqueous systems, which can cause oxidation or wetting issues on hydrophobic substrates [1].
| Evidence Dimension | Solubility in Ethanol at 20 °C |
| Target Compound Data | >100 g/100 mL (Cu(NO3)2·3H2O) |
| Comparator Or Baseline | <0.1 g/100 mL (CuSO4·5H2O) |
| Quantified Difference | >1000-fold higher solubility in ethanol |
| Conditions | Standard ambient temperature and pressure (SATP) |
High ethanol solubility dictates the feasibility of using this compound in mixed-solvent or purely organic sol-gel routes, essential for advanced coating technologies.
Due to its low thermal decomposition threshold (~225 °C), copper(II) nitrate trihydrate is the preferred precursor for depositing p-type CuO semiconductor thin films and synthesizing high-surface-area CuO nanoparticles. It is particularly suited for processes where high calcination temperatures would damage the substrate or where sulfur/chloride residues from alternative salts would degrade electronic or catalytic performance [1].
The weakly coordinating nature of the nitrate anion makes this compound the mandatory precursor for the synthesis of highly crystalline copper-based metal-organic frameworks. It ensures complete displacement by organic linkers, preventing structural defects and maximizing the BET surface area required for commercial gas separation and storage applications [2].
Its exceptional solubility in ethanol and other polar organic solvents allows for the formulation of concentrated, non-aqueous precursor inks. This is critical for sol-gel processes applied to hydrophobic substrates or in the synthesis of mixed-metal oxide catalysts where aqueous environments would lead to undesirable phase separation or premature hydrolysis [1].
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